

3-Fluoro-2-iodobenzaldehyde chemical properties

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Compound of Interest

Compound Name: 3-Fluoro-2-iodobenzaldehyde

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An In-depth Technical Guide to **3-Fluoro-2-iodobenzaldehyde**: Properties, Synthesis, and Applications

Introduction

3-Fluoro-2-iodobenzaldehyde is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance, particularly for researchers, scientists, and professionals in drug development, lies in the unique interplay of its three functional groups: a reactive aldehyde, an electron-withdrawing fluorine atom, and an iodine atom that serves as an excellent handle for cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthetic methodologies, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.

The presence of ortho-iodine and meta-fluorine substituents on the benzaldehyde scaffold creates a unique electronic and steric environment. The aldehyde group provides a classical site for nucleophilic attack and chain extension, while the C-I bond is primed for participation in transition-metal-catalyzed reactions, enabling the construction of complex molecular architectures. The fluorine atom, with its high electronegativity, modulates the reactivity of the aromatic ring and can significantly enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.^[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of **3-Fluoro-2-iodobenzaldehyde** are summarized below. These data are critical for planning reactions, purification, and storage.

Property	Value	Source(s)
CAS Number	905808-02-8	[2][3]
Molecular Formula	C ₇ H ₄ FIO	[2][3][4]
Molecular Weight	250.01 g/mol	[4]
Appearance	Powder or liquid	[3]
Purity	Typically ≥97%	[3]
Storage	Store in a tightly closed container, often at room temperature or 2-8°C.	[5][6]
SMILES	<chem>O=Cc1cccc(F)c1I</chem>	[2]

While detailed spectral data requires experimental acquisition, typical spectroscopic characteristics can be inferred from its structure. The ¹H NMR spectrum would show distinct aromatic protons and a singlet for the aldehyde proton. The ¹³C NMR would display signals for the carbonyl carbon and the aromatic carbons, with characteristic C-F and C-I couplings. Mass spectrometry would confirm the molecular weight and isotopic pattern of iodine.

Synthesis and Purification

3-Fluoro-2-iodobenzaldehyde is not a naturally occurring compound and must be prepared through multi-step synthesis. A common and illustrative laboratory-scale preparation involves the oxidation of the corresponding benzyl bromide, which is synthesized from a substituted toluene.

Experimental Protocol: Two-Step Synthesis from 4-Fluoro-3-iodotoluene

This protocol describes the synthesis via bromination of the methyl group followed by oxidation to the aldehyde.

Step 1: Benzylic Bromination of 4-Fluoro-3-iodotoluene

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoro-3-iodotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq) in a suitable solvent like carbon tetrachloride (CCl₄).
- **Execution:** Heat the mixture to reflux under a nitrogen atmosphere for approximately 3 hours. The reaction progress can be monitored by TLC or GC-MS.
- **Work-up:** After cooling to room temperature, filter the reaction mixture through Celite to remove succinimide. The filter cake should be washed with a small amount of fresh solvent (e.g., benzene).
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude 4-(bromomethyl)-1-fluoro-2-iodobenzene, which often appears as a light brown oil and can be used in the next step without further purification.

Causality Insight: NBS is the reagent of choice for selective free-radical bromination at the benzylic position, leaving the aromatic ring untouched. Benzoyl peroxide acts as a radical initiator, which decomposes upon heating to start the chain reaction. CCl₄ is a classic non-polar solvent for such reactions.

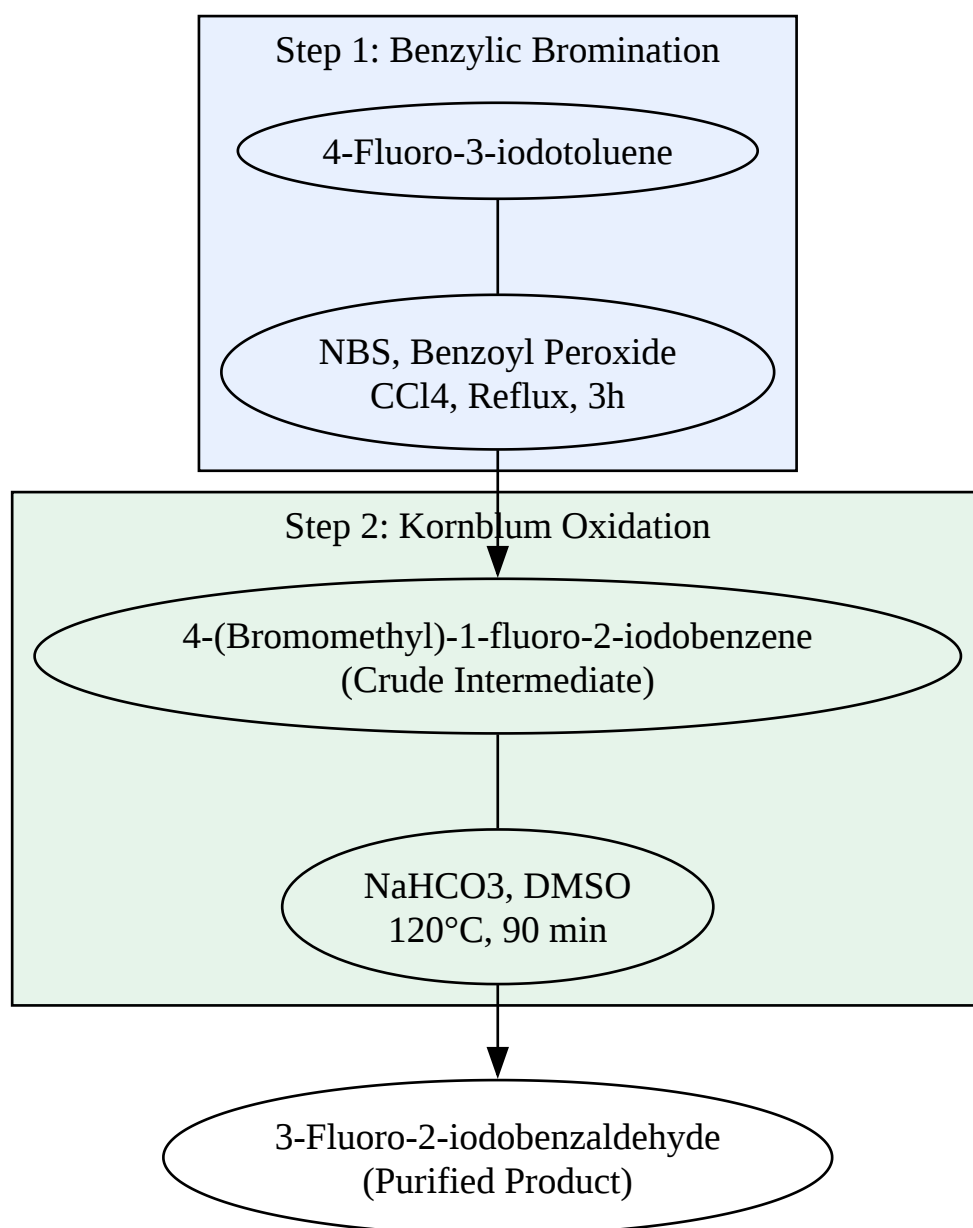
Step 2: Oxidation to **3-Fluoro-2-iodobenzaldehyde**

- **Reaction Setup:** Dissolve the crude benzyl bromide from Step 1 in dimethyl sulfoxide (DMSO).
- **Execution:** Add solid sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and heat the mixture to 120°C for 90 minutes. This is a variation of the Kornblum oxidation.
- **Work-up:** Cool the reaction mixture to room temperature and quench by adding water. Extract the aqueous phase with a suitable organic solvent, such as diethyl ether (Et₂O).
- **Purification:** Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent in vacuo. The

resulting crude product can be purified by medium pressure liquid chromatography (MPLC) to afford the pure **3-Fluoro-2-iodobenzaldehyde**.^[7]

Causality Insight: In this step, DMSO serves as both the solvent and the oxidant. The bicarbonate acts as a base. The mechanism involves the displacement of the bromide by the oxygen atom of DMSO, followed by an elimination reaction to form the aldehyde.

Synthetic Workflow Diagram



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Caption: Reactivity map of **3-Fluoro-2-iodobenzaldehyde**.

Applications in Drug Discovery and Materials Science

Fluorinated benzaldehydes are crucial intermediates in the synthesis of pharmacologically active compounds. **3-Fluoro-2-iodobenzaldehyde**, with its multiple functional handles, is particularly valuable for constructing libraries of complex molecules for high-throughput screening.

- **Medicinal Chemistry:** This building block is used to synthesize novel heterocyclic systems and other scaffolds for potential therapeutic agents. For instance, it can serve as a precursor for inhibitors of key biological targets like kinases or proteases, where the strategic placement of substituents is critical for activity. The fluorine atom can enhance drug-like properties, while the ortho-iodo group allows for late-stage functionalization to explore structure-activity relationships (SAR). Analogous fluorinated salicylaldehydes have been used to create cobalt-salen complexes with anticancer activity.* **Materials Science:** The rigid, well-defined structure of this molecule makes it a useful precursor for functional materials. Derivatives can be incorporated into polymers, liquid crystals, or organic semiconductors. For example, Sonogashira coupling can be used to synthesize conjugated systems with interesting photophysical properties.

Safety and Handling

As with any reactive chemical, proper handling of **3-Fluoro-2-iodobenzaldehyde** is essential.

- **Hazard Identification:** This compound is classified as harmful and an irritant. It may be harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation.* **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.* **Storage and Handling:** Store in a cool, dry place in a tightly sealed container. Avoid contact with strong oxidizing agents. Ensure that eyewash stations and safety showers are readily accessible.* **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or soil.

Conclusion

3-Fluoro-2-iodobenzaldehyde is a powerful and versatile synthetic intermediate whose value is derived from the orthogonal reactivity of its aldehyde, iodo, and fluoro groups. For chemists in drug discovery and materials science, it offers a reliable platform for constructing complex molecular architectures with a high degree of control. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the design and creation of novel functional molecules.

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